![molecular formula C12H14N4O B1460369 4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 2096110-84-6](/img/structure/B1460369.png)
4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a novel pathway using 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline as starting materials. The key steps include a sequential opening/closing cascade reaction. The use of amorphous carbon-supported sulfonic acid (AC-SO₃H) as a solid catalyst under ethanol at room temperature enables moderate to good yields of the desired product .
Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential in fighting various microorganisms. It’s part of a broader class of molecules known for their antimicrobial properties .
Antioxidant Activity
Compounds in this family have also been noted for their antioxidant activities, which are crucial in protecting cells from oxidative stress .
Biomedical Applications
The pyrazoloquinoline derivatives are explored for their biomedical applications due to their bioactive properties .
Chemical and Biological Applications
These compounds have a wide range of applications in chemical and biological fields due to their versatility as synthetic intermediates .
Apoptosis Induction
Some derivatives have been used as apoptosis inducers in pharmacophore models, which is a process of programmed cell death important in cancer treatment strategies .
Anti-HIV Activity
Indole derivatives related to this compound have shown potential anti-HIV activity, which is significant for developing treatments against HIV infection .
properties
IUPAC Name |
4-amino-1,3-dimethyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-6-9-11(13)10-7(4-3-5-8(10)17)14-12(9)16(2)15-6/h3-5H2,1-2H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSGGKAPABXLQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(C(=O)CCC3)C(=C12)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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